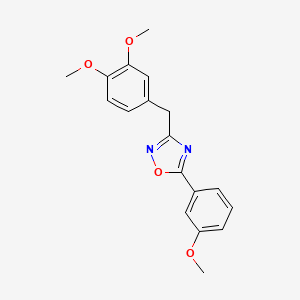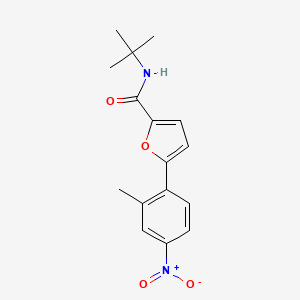
3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1980s and was found to have anti-tumor activity in preclinical studies. Since then, numerous studies have been conducted to investigate the mechanism of action and potential therapeutic applications of DMXAA.
Mécanisme D'action
The mechanism of action of 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor cell death. 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to activate the production of cytokines, which are signaling molecules that play a key role in the immune response. 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has also been shown to induce tumor cell death through a process called apoptosis.
Biochemical and Physiological Effects:
3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to increase blood flow to tumors, which may enhance the delivery of other cancer drugs. 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has also been shown to induce the production of nitric oxide, which has a number of physiological effects, including the dilation of blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole is its potent anti-tumor activity, which makes it a promising candidate for cancer treatment. 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has also been shown to enhance the activity of other cancer drugs, which may increase their effectiveness. However, there are also limitations to the use of 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole in lab experiments. For example, 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to have a narrow therapeutic window, which means that it can be toxic at high doses. 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has also been shown to have varying levels of activity depending on the type of cancer cell line being studied.
Orientations Futures
There are a number of future directions for research on 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole. One area of interest is the development of new methods for synthesizing 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole that are more efficient and cost-effective. Another area of interest is the investigation of the mechanism of action of 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole, which may lead to the development of new cancer drugs. Finally, there is a need for further clinical trials to investigate the safety and efficacy of 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole in humans.
Méthodes De Synthèse
3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole can be synthesized using a multi-step process involving the reaction of various chemicals. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form 3-(3,4-dimethoxyphenyl)hydrazine. This intermediate is then reacted with 3-methoxybenzoyl chloride to form 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole. Other methods have also been reported, including the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has potent anti-tumor activity against a variety of cancer cell lines, including lung, colon, breast, and prostate cancer. 3-(3,4-dimethoxybenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has also been shown to enhance the anti-tumor activity of other cancer drugs, such as cisplatin and paclitaxel.
Propriétés
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-5-(3-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-21-14-6-4-5-13(11-14)18-19-17(20-24-18)10-12-7-8-15(22-2)16(9-12)23-3/h4-9,11H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELDKMJIYQZLGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NOC(=N2)C3=CC(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5690519 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-{[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5802404.png)

![2-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5802418.png)



![3-[4-(4-morpholinyl)phenyl]-2-phenylacrylonitrile](/img/structure/B5802435.png)
![ethyl 2-[(ethoxycarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5802446.png)



![4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5802487.png)